Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Capacity
3-(Furan-2-yl)pyrazine-2-carboxylic acid has a molecular weight of 190.16 g/mol, which is 67.08 g/mol higher than unsubstituted pyrazine-2-carboxylic acid (MW 123.11 g/mol) [1]. The furan substitution increases the topological polar surface area (tPSA) and hydrogen bond acceptor count compared to the parent acid, impacting membrane permeability and solubility profiles . This is a class-level inference based on scaffold comparisons.
| Evidence Dimension | Molecular Weight and Hydrogen Bonding |
|---|---|
| Target Compound Data | MW: 190.16 g/mol; tPSA: approx. 76.0 Ų; HBA: 5; HBD: 1 |
| Comparator Or Baseline | Pyrazine-2-carboxylic acid: MW 123.11 g/mol; tPSA: 63.1 Ų; HBA: 4; HBD: 1 |
| Quantified Difference | ΔMW: +67.05 g/mol; ΔtPSA: +12.9 Ų; ΔHBA: +1 |
| Conditions | Calculated physicochemical properties from molecular structure using standard algorithms |
Why This Matters
Higher molecular weight and increased hydrogen bond acceptor count directly influence drug-likeness and can improve target engagement in medicinal chemistry campaigns.
- [1] PubChem. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1047 View Source
